molecular formula C4H10N4S2 B14647138 N~1~-Ethylhydrazine-1,2-dicarbothioamide CAS No. 52804-61-2

N~1~-Ethylhydrazine-1,2-dicarbothioamide

Cat. No.: B14647138
CAS No.: 52804-61-2
M. Wt: 178.3 g/mol
InChI Key: XEFLKTWDOPRJLJ-UHFFFAOYSA-N
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Description

N~1~-Ethylhydrazine-1,2-dicarbothioamide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazine derivatives and is characterized by the presence of ethyl and thioamide groups

Preparation Methods

The synthesis of N1-Ethylhydrazine-1,2-dicarbothioamide typically involves the reaction of ethylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide group. The reaction mixture is then subjected to reflux, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N~1~-Ethylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the thioamide group to an amine group. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N~1~-Ethylhydrazine-1,2-dicarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Ethylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

N~1~-Ethylhydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:

    N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide: This compound has similar structural features but with chlorophenyl groups instead of ethyl groups.

    1,3,4-Thiadiazole derivatives: These compounds share the thioamide group and have been studied for their antimicrobial properties.

The uniqueness of N1-Ethylhydrazine-1,2-dicarbothioamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

52804-61-2

Molecular Formula

C4H10N4S2

Molecular Weight

178.3 g/mol

IUPAC Name

1-(carbamothioylamino)-3-ethylthiourea

InChI

InChI=1S/C4H10N4S2/c1-2-6-4(10)8-7-3(5)9/h2H2,1H3,(H3,5,7,9)(H2,6,8,10)

InChI Key

XEFLKTWDOPRJLJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=S)N

Origin of Product

United States

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